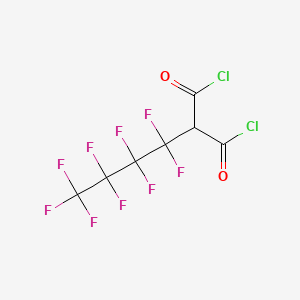
(Nonafluorobutyl)propanedioyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Nonafluorobutyl)propanedioyl dichloride is a chemical compound with the molecular formula C₇HCl₂F₉O₂. It is classified as a perfluoroalkyl substance (PFAS) and is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its ability to form strong bonds with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutyl)propanedioyl dichloride typically involves the reaction of nonafluorobutyl alcohol with propanedioyl dichloride in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at low temperatures to prevent decomposition of the reactants. The process involves the following steps:
Preparation of Nonafluorobutyl Alcohol: Nonafluorobutyl alcohol is synthesized through the fluorination of butanol.
Reaction with Propanedioyl Dichloride: The nonafluorobutyl alcohol is then reacted with propanedioyl dichloride in the presence of a catalyst such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(Nonafluorobutyl)propanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form nonafluorobutyl propanedioic acid.
Reduction: The compound can be reduced to form nonafluorobutyl propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Hydrolysis: The major product is nonafluorobutyl propanedioic acid.
Reduction: The major product is nonafluorobutyl propanediol.
科学的研究の応用
(Nonafluorobutyl)propanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of high-performance materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of (Nonafluorobutyl)propanedioyl dichloride involves its ability to form strong covalent bonds with other molecules. This property is due to the presence of highly electronegative fluorine atoms, which create a strong dipole moment. The compound can interact with various molecular targets, including enzymes and receptors, by forming stable complexes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Malonyl Chloride:
Succinyl Chloride: Another related compound, succinyl chloride, has a similar structure but with a different alkyl chain length.
Uniqueness
(Nonafluorobutyl)propanedioyl dichloride is unique due to its fluorinated alkyl group, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable materials.
特性
CAS番号 |
502768-31-2 |
|---|---|
分子式 |
C7HCl2F9O2 |
分子量 |
358.97 g/mol |
IUPAC名 |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)propanedioyl dichloride |
InChI |
InChI=1S/C7HCl2F9O2/c8-2(19)1(3(9)20)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H |
InChIキー |
ANVAGPFOAQBILV-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)Cl)(C(=O)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
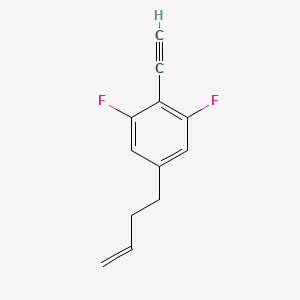
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
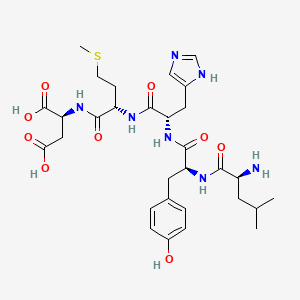
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
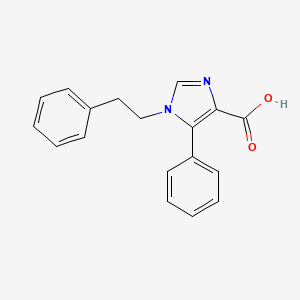
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
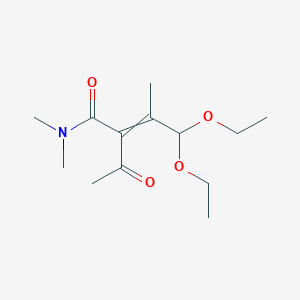

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
